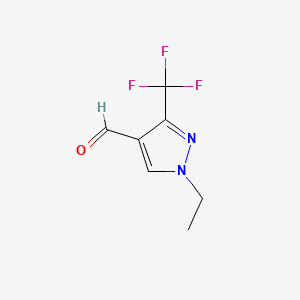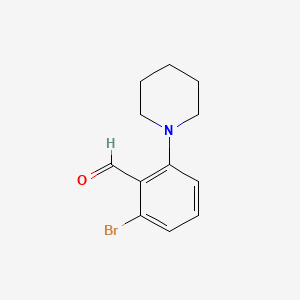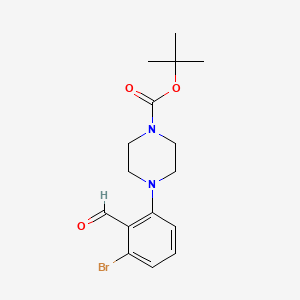
1-乙基-3-(三氟甲基)吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method involves the Vilsmeier-Haack reaction . Another method involves the use of a pyrazole-4-carbaldehyde derivative as a starting material for the preparation of new pyrazole derivatives .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure made up of two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .科学研究应用
抗炎和抗菌应用
三氟甲基吡唑,包括类似于1-乙基-3-(三氟甲基)吡唑-4-甲醛的结构,已被广泛研究其抗炎和抗菌性能。它们的活性受到三氟甲基基团在吡唑核上的位置的显著影响,这表明设计新型抗炎和抗菌药物的潜在途径,以减少副作用(Kaur, Kumar, & Gupta, 2015)。
杂环合成
吡唑衍生物在各种杂环化合物合成中起关键中间体的作用。文献讨论了基于吡唑的化合物在构建复杂杂环结构方面的多功能性,这对于开发药物和农药具有重要意义。这些衍生物在染料和其他杂环制备中的合成和应用已经得到审查,突出了它们在有机合成中的重要性(Gomaa & Ali, 2020)。
四氢苯并[b]吡喃合成
对于具有相当大药用兴趣的四氢苯并[b]吡喃的研究探讨了吡唑衍生物在其合成中的应用。有机催化方法的发展用于构建四氢苯并[b]吡喃,强调了基于吡唑的中间体在促进生物活性杂环合成中的作用(Kiyani, 2018)。
抗氧化性能
与吡唑结构密切相关的异噁唑酮衍生物表现出显著的抗氧化性能。它们从芳香醛合成,包括结构上与1-乙基-3-(三氟甲基)吡唑-4-甲醛相关的化合物,展示了吡唑衍生物在药物化学中的潜力以及它们在开发抗氧化剂中的应用(Laroum et al., 2019)。
抗癌剂
吡唑啉衍生物已被确定为新型抗癌剂开发的有效支架。研究表明采用了广泛的合成策略来创建表现出显著生物效应的吡唑啉衍生物,包括抗癌活性。这突显了与1-乙基-3-(三氟甲基)吡唑-4-甲醛在肿瘤学中的治疗潜力相关的化合物(Ray et al., 2022)。
作用机制
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They are often used as building blocks in medicinal chemistry and can interact with various biological targets .
Mode of Action
It’s known that pyrazole derivatives can undergo alkylation with alkyl iodides to afford n-alkyl pyrazoles . This suggests that the compound might interact with its targets through alkylation, leading to changes in the target’s function.
Biochemical Pathways
It’s known that pyrazole derivatives can participate in the synthesis of disubstituted pyrimidines . This suggests that the compound might influence pyrimidine-related biochemical pathways.
Result of Action
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities . This suggests that the compound might have diverse molecular and cellular effects.
安全和危害
生化分析
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are crucial for catalyzing the hydrolysis of chemical bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde may undergo degradation, leading to the formation of degradation products that can have different biochemical activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .
Metabolic Pathways
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of reactive metabolites that can further participate in biochemical reactions. Additionally, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in maintaining cellular homeostasis. Once inside the cell, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde within these compartments can influence its activity and function, leading to targeted effects on cellular processes .
属性
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)




![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)


![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

